1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one
CAS No.: 2034293-56-4
Cat. No.: VC7778986
Molecular Formula: C18H21N3OS
Molecular Weight: 327.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034293-56-4 |
|---|---|
| Molecular Formula | C18H21N3OS |
| Molecular Weight | 327.45 |
| IUPAC Name | 1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-3-phenylsulfanylpropan-1-one |
| Standard InChI | InChI=1S/C18H21N3OS/c22-18(8-11-23-16-4-2-1-3-5-16)20-9-10-21-15(13-20)12-17(19-21)14-6-7-14/h1-5,12,14H,6-11,13H2 |
| Standard InChI Key | AAMOQZCDOKINMM-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NN3CCN(CC3=C2)C(=O)CCSC4=CC=CC=C4 |
Introduction
Structural Features
The compound’s molecular formula is C₁₉H₂₀N₃OS, with a molecular weight of 338.45 g/mol. Key structural attributes include:
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A pyrazolo[1,5-a]pyrazine bicyclic system fused with a cyclopropyl ring.
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A propan-1-one chain terminating in a phenylthio (-S-C₆H₅) group.
Table 1: Key Structural Data
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₀N₃OS | |
| Molecular Weight | 338.45 g/mol | |
| Core Heterocycle | Pyrazolo[1,5-a]pyrazine | |
| Functional Groups | Cyclopropyl, ketone, phenylthio |
Synthetic Routes
The synthesis typically involves multi-step organic transformations:
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Formation of the pyrazolo[1,5-a]pyrazine core via cyclization reactions using precursors like aminopyrazoles and ketones .
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Introduction of the cyclopropyl group through alkylation or cross-coupling reactions under controlled conditions (e.g., 60–100°C in DMSO or ethanol).
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Coupling of the phenylthio-propanone moiety via nucleophilic substitution or thiol-ene reactions .
Critical parameters include:
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Temperature: 60–100°C for cyclization.
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Solvents: Polar aprotic solvents (e.g., DMSO, ethanol).
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Catalysts: Transition metals (e.g., palladium) for cross-coupling steps.
Chemical Reactivity
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Nucleophilic Attack: The ketone group undergoes nucleophilic addition with amines or Grignard reagents .
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Oxidation: The phenylthio group may oxidize to sulfone derivatives under strong oxidizing conditions .
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Thermal Decomposition: Degrades above 200°C, releasing cyclopropane and sulfur-containing byproducts.
Pharmacological Potential
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Antiviral Activity: Analogous pyrazolo[1,5-a]pyrazine derivatives exhibit inhibitory effects on viral proteases (e.g., hepatitis B virus) .
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Anti-inflammatory Properties: Structural similarities to pyrazole-based NSAIDs suggest COX-2 inhibition potential.
Table 2: Biological Data of Analogs
| Activity | Observation | Source |
|---|---|---|
| HBV Capsid Inhibition | EC₅₀ = 0.2–1.5 μM (related compounds) | |
| Cytotoxicity (HeLa) | IC₅₀ > 50 μM |
Analytical Characterization
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NMR Spectroscopy:
Applications and Future Directions
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Medicinal Chemistry: A lead candidate for antiviral or anti-inflammatory drug development .
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Chemical Biology: Tool compound for studying cysteine protease inhibition mechanisms .
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Material Science: Potential ligand for metal-organic frameworks (MOFs) due to sulfur coordination sites.
This compound exemplifies the intersection of structural complexity and functional versatility in heterocyclic chemistry. Ongoing research focuses on optimizing its pharmacokinetic profile and expanding its therapeutic applications .
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